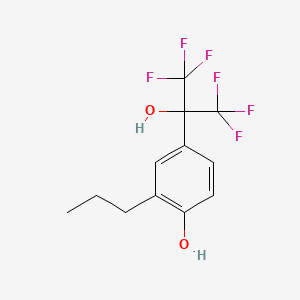
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a propyl group, and a hexafluoroisopropanol moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-propylphenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The key steps include the formation of an intermediate by reacting 4-hydroxy-3-propylphenol with hexafluoroacetone, followed by purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol involves its interaction with specific molecular targets and pathways. The hydroxy group and hexafluoroisopropanol moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-3-propylphenyl)-4-propylphenol: This compound shares a similar phenyl structure but lacks the hexafluoroisopropanol moiety.
1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one: This compound has an amino group and an ethanone moiety, differing in functional groups and overall structure.
Uniqueness
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol is unique due to the presence of the hexafluoroisopropanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C12H12F6O2 |
|---|---|
Molecular Weight |
302.21 g/mol |
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol |
InChI |
InChI=1S/C12H12F6O2/c1-2-3-7-6-8(4-5-9(7)19)10(20,11(13,14)15)12(16,17)18/h4-6,19-20H,2-3H2,1H3 |
InChI Key |
OUFVAPYLSOBAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















